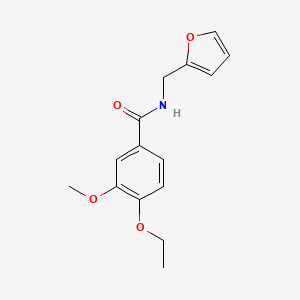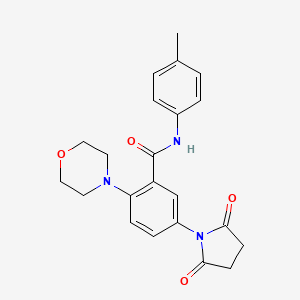
5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(1-piperidinyl)benzamide
説明
5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(1-piperidinyl)benzamide, commonly known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of pharmaceutical research. DPP-4 inhibitors are a class of drugs that are used for the treatment of type 2 diabetes mellitus.
作用機序
The mechanism of action of DPP-4 inhibitors involves the inhibition of DPP-4, which results in increased levels of incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and inhibit glucagon secretion in a glucose-dependent manner. This leads to improved glucose control and insulin secretion.
Biochemical and Physiological Effects:
DPP-4 inhibitors have several biochemical and physiological effects, including increased insulin secretion, decreased glucagon secretion, improved glucose control, and reduced oxidative stress. These effects are mediated by the increased levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon secretion. DPP-4 inhibitors have also been shown to have anti-inflammatory and anti-atherosclerotic effects.
実験室実験の利点と制限
DPP-4 inhibitors have several advantages for lab experiments, including their specificity for DPP-4, their well-defined mechanism of action, and their ability to improve glucose control. However, DPP-4 inhibitors also have some limitations, such as their short half-life and their potential for off-target effects.
将来の方向性
There are several future directions for DPP-4 inhibitor research, including the development of more potent and selective inhibitors, the investigation of the long-term effects of DPP-4 inhibition, and the exploration of the potential therapeutic applications of DPP-4 inhibitors beyond diabetes mellitus. Additionally, there is a need for further research into the safety and efficacy of DPP-4 inhibitors in various patient populations, such as those with renal impairment or cardiovascular disease.
Conclusion:
In conclusion, DPP-4 inhibitors are a promising class of drugs for the treatment of type 2 diabetes mellitus. These drugs work by inhibiting the activity of DPP-4, which leads to increased levels of incretin hormones and improved glucose control. DPP-4 inhibitors have several advantages for lab experiments, but also have some limitations. There are several future directions for DPP-4 inhibitor research, including the development of more potent and selective inhibitors and the investigation of their long-term effects and potential therapeutic applications.
科学的研究の応用
DPP-4 inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes mellitus. These drugs work by inhibiting the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose metabolism and insulin secretion. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, which leads to improved glucose control and insulin secretion.
特性
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-5-7-17(8-6-16)24-23(29)19-15-18(26-21(27)11-12-22(26)28)9-10-20(19)25-13-3-2-4-14-25/h5-10,15H,2-4,11-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITSINPCEKSMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCC3=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7135065 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,5-dichloro-2-hydroxybenzyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3446962.png)
![4-[(2-hydroxy-5-methylbenzyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3446968.png)

![N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B3446998.png)
![4-(4-chlorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B3447004.png)
![2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B3447006.png)
![2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B3447025.png)
![5-oxo-5-({4-[(2-pyridinylamino)carbonyl]phenyl}amino)pentanoic acid](/img/structure/B3447033.png)

![N-[3-{[(4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B3447041.png)
![4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3447049.png)
![4-oxo-4-{[4-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B3447051.png)
![N-(2-furylmethyl)-2-imino-1-isopropyl-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3447055.png)
![methyl 1-[3-(1H-imidazol-1-yl)propyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3447058.png)